An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-4-methylhexane
An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-4-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-4-methylhexane is a branched-chain alkane, a class of saturated hydrocarbons. As an isomer of nonane (C9H20), it is a colorless, flammable liquid at room temperature.[1] This document provides a comprehensive overview of its chemical and physical properties, available spectroscopic data, and general protocols relevant to its synthesis and analysis. Given its primary application as a reference standard in gas chromatography, understanding its physicochemical characteristics is crucial for accurate analytical method development and quality control. This guide synthesizes available data to support its use in research and development settings.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-Ethyl-4-methylhexane are summarized in the tables below. This data is essential for handling, storage, and application of the compound in a laboratory setting.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C9H20 | [2] |
| Molecular Weight | 128.25 g/mol | [2] |
| CAS Number | 3074-77-9 | [3] |
| IUPAC Name | 3-Ethyl-4-methylhexane | [2] |
| Synonyms | 4-Ethyl-3-methylhexane, 3-Methyl-4-ethylhexane | [3] |
| Appearance | Colorless liquid (expected) | |
| Density | 0.744 g/cm³ (estimated) | |
| Boiling Point | 142.2 °C at 760 mmHg | |
| Melting Point | -113.15 °C (estimated) | |
| Flash Point | 25 °C (77 °F) (estimated) | |
| Vapor Pressure | 7.77 mmHg at 25°C | |
| Refractive Index | 1.415 at 20°C | |
| Solubility | Insoluble in water; soluble in organic solvents |
Table 2: Thermodynamic Properties
| Property | Value | Source(s) |
| Standard Enthalpy of Formation (Gas) | -239.65 kJ/mol (Joback method) | |
| Standard Enthalpy of Combustion | -6124.08 kJ/mol | |
| Heat Capacity (Gas, 298.15 K) | 224.2 J/mol·K (Joback method) |
Spectroscopic Data
Spectroscopic data is fundamental for the identification and structural elucidation of chemical compounds.
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Mass Spectrometry (MS): The mass spectrum of 3-Ethyl-4-methylhexane is characterized by fragmentation patterns typical of branched alkanes. The electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at m/z 128, with prominent fragment ions corresponding to the loss of alkyl groups.[3]
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Infrared Spectroscopy (IR): The IR spectrum of 3-Ethyl-4-methylhexane exhibits characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375-1470 cm⁻¹. As an alkane, it lacks strong characteristic absorptions from functional groups.[4]
Reactivity and Stability
3-Ethyl-4-methylhexane, as a saturated alkane, is a relatively inert compound. Its chemical reactivity is limited under normal conditions.
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Combustion: It is a flammable liquid and will undergo complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water.
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Halogenation: In the presence of UV light or high temperatures, it can undergo free-radical halogenation, where hydrogen atoms are substituted by halogen atoms (e.g., chlorine or bromine).
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Stability: The compound is stable under standard temperature and pressure. It should be stored in a well-ventilated area, away from heat, sparks, and open flames.
Experimental Protocols
Detailed, validated experimental protocols for the specific synthesis and analysis of 3-Ethyl-4-methylhexane are not widely published. However, general methods for the synthesis of branched alkanes and their analysis by gas chromatography are well-established and can be adapted.
Synthesis of Branched Alkanes: Wurtz Reaction (Illustrative Protocol)
The Wurtz reaction is a classic method for the coupling of alkyl halides to form a new carbon-carbon bond, producing a larger alkane.[6] While it has limitations, particularly for the synthesis of unsymmetrical alkanes, it provides a conceptual basis for alkane synthesis.
Reaction:
2 R-X + 2 Na → R-R + 2 NaX
Materials:
-
Alkyl halide (e.g., 2-bromobutane and 2-bromopentane as precursors for a related structure)
-
Sodium metal
-
Anhydrous diethyl ether (solvent)
-
Round-bottom flask with a reflux condenser
-
Drying tube (e.g., with calcium chloride)
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a dry round-bottom flask with a reflux condenser and a drying tube.
-
Add small pieces of sodium metal to the flask containing anhydrous diethyl ether.
-
Slowly add a solution of the alkyl halides in anhydrous diethyl ether to the flask.
-
Gently heat the mixture to initiate the reaction, which is often exothermic.
-
After the reaction is complete, cool the mixture and carefully quench any unreacted sodium with a small amount of ethanol.
-
Wash the reaction mixture with water in a separatory funnel.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter.
-
Purify the resulting alkane by fractional distillation.
Note: The Wurtz reaction with two different alkyl halides will produce a mixture of three different alkanes, which can be difficult to separate.
Analysis by Gas Chromatography (General Protocol)
Gas chromatography is the primary analytical technique for separating and quantifying volatile compounds like 3-Ethyl-4-methylhexane.
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
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Capillary column suitable for hydrocarbon analysis (e.g., non-polar phase like DB-1 or similar)
-
Helium or hydrogen as carrier gas
-
Autosampler or manual syringe for injection
Procedure:
-
Sample Preparation: Prepare a dilute solution of 3-Ethyl-4-methylhexane in a volatile organic solvent (e.g., hexane or pentane).
-
GC Method Setup:
-
Set the injector temperature to ensure rapid volatilization of the sample (e.g., 250 °C).
-
Set the detector temperature appropriately for the FID (e.g., 300 °C).
-
Program the column oven temperature. An initial temperature hold followed by a temperature ramp is common for separating a mixture of alkanes (e.g., start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C).[7]
-
Set the carrier gas flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[7]
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Data Analysis: Identify the peak corresponding to 3-Ethyl-4-methylhexane based on its retention time, which can be confirmed by running a standard of the pure compound. The peak area is proportional to the concentration of the compound.
Visualizations
Logical Relationship: Classification of Hydrocarbons
The following diagram illustrates the classification of hydrocarbons, placing 3-Ethyl-4-methylhexane within this framework.
Caption: Classification of hydrocarbons showing the position of 3-Ethyl-4-methylhexane.
Experimental Workflow: Gas Chromatography Analysis
This diagram outlines a typical workflow for the analysis of a sample containing 3-Ethyl-4-methylhexane using gas chromatography.
Caption: A typical workflow for the analysis of 3-Ethyl-4-methylhexane by Gas Chromatography.
Conclusion
References
- 1. Showing Compound 3-Methyl-4-ethylhexane (FDB003894) - FooDB [foodb.ca]
- 2. 3-Ethyl-4-methylhexane | C9H20 | CID 18314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexane, 3-ethyl-4-methyl- [webbook.nist.gov]
- 4. Hexane, 3-ethyl-4-methyl- [webbook.nist.gov]
- 5. 3,4-DIMETHYLHEXANE(583-48-2) 13C NMR spectrum [chemicalbook.com]
- 6. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 7. csun.edu [csun.edu]
